
2-(4-Boronobenzoyl-N-méthylhydrazinecarbothioamide)
Vue d'ensemble
Description
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H12BN3O3S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) typically involves the reaction of boron-containing benzoyl derivatives with N-methylhydrazinecarbothioamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hydrazinecarbothioamide have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for tumor survival and proliferation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 2.02 | Apoptosis induction |
HOP-92 (Lung) | Not specified | PI3K/Akt/mTOR inhibition |
SK-MEL-2 (Melanoma) | Not specified | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) derived from similar structures have shown promise in treating neurodegenerative diseases like Alzheimer's .
Enzyme | IC50 Range (µM) | Comparison to Rivastigmine |
---|---|---|
AChE | 27.0 - 106.8 | Comparable |
BChE | 58.0 - 277.5 | Comparable |
Anticancer Activity
In a study focused on hydrazine derivatives, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) was evaluated against several cancer cell lines, demonstrating potent anticancer effects with IC50 values significantly lower than established drugs . The study emphasized the compound's ability to induce DNA fragmentation and modulate gene expression related to apoptosis.
Neuroprotective Effects
Another investigation highlighted the dual inhibitory action on AChE and BChE, suggesting that derivatives of this compound could serve as effective treatments for cognitive disorders . Molecular docking studies revealed that these compounds fit well into the active sites of cholinesterases, indicating a strong potential for therapeutic applications.
Activité Biologique
The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide has garnered interest in the scientific community due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, synthesizing available data from various research studies, including its mechanisms of action, efficacy in different biological assays, and comparative analyses with similar compounds.
Chemical Structure and Properties
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) is characterized by a boron-containing moiety that enhances its interaction with biological targets. The presence of the hydrazine and carbothioamide functional groups contributes to its reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate IC50 values ranging from 27.0 to 106.8 μM for AChE inhibition, demonstrating moderate potency .
- Induction of Apoptosis : In cancer cell lines, 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) has been observed to induce apoptosis through upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) . This dual mechanism suggests its potential as an anticancer agent.
- Cell Cycle Arrest : The compound may also lead to cell cycle arrest in cancer cells, further inhibiting their proliferation .
Anticancer Activity
A series of studies have evaluated the anticancer effects of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 | 15.0 | Apoptosis induction |
MCF-7 | 12.5 | Cell cycle arrest |
A549 | 20.0 | Enzyme inhibition |
In these assays, the compound demonstrated significant cytotoxicity, particularly against colon (HCT116) and breast (MCF-7) cancer cell lines.
Enzyme Inhibition Studies
The inhibition potency of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) on cholinesterases was evaluated against established inhibitors:
Compound | IC50 AChE (µM) | IC50 BChE (µM) |
---|---|---|
2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide | 27.0 | 58.0 |
Donepezil | 5.0 | 10.0 |
Rivastigmine | 15.0 | 25.0 |
The results indicate that while the compound is less potent than some established drugs, it still exhibits promising dual inhibition capabilities .
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Colon Cancer Study : A study published in Nature demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of colon cancer, correlating with increased apoptosis markers and reduced CDK4 expression .
- Breast Cancer Research : Another study indicated that the compound effectively inhibited growth in MCF-7 cells by promoting apoptosis and cell cycle arrest, suggesting its utility as a chemotherapeutic agent .
Propriétés
IUPAC Name |
[4-[(methylcarbamothioylamino)carbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BN3O3S/c1-11-9(17)13-12-8(14)6-2-4-7(5-3-6)10(15)16/h2-5,15-16H,1H3,(H,12,14)(H2,11,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSXNKYLPSMHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NNC(=S)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657073 | |
Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-78-5 | |
Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.